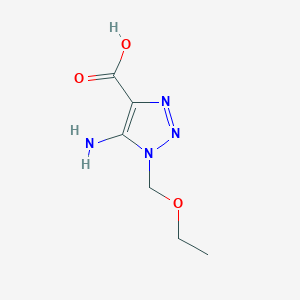
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10N4O3 and its molecular weight is 186.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds similar to 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development. These compounds exhibit a broad range of biological activities due to their diverse structural variations. They have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation of triazole derivatives is crucial for finding new, more efficient methods that consider green chemistry, energy saving, and sustainability. This is particularly important for combating emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Triazoles in Agriculture and Medicine
3 and 4-substituted amino-1,2,4-triazoles have been utilized in the production of various agricultural and medical products. In agriculture, these derivatives are key ingredients in pesticides, fungicides, and plant growth regulators. In the medical field, they form the basis of several drugs, demonstrating antimicrobial effects and serving as cardiological drugs with anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).
Triazoles in Material Science
The versatility of triazole compounds extends to material science, where they are used in the development of heat-resistant polymers, fluorescent products, and ionic liquids. These applications highlight the chemical flexibility and utility of triazole derivatives in creating advanced materials for various industrial applications (Nazarov et al., 2021).
作用機序
Target of Action
The primary target of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is the Nicotinamide N-Methyltransferase (NNMT) enzyme . This enzyme is linked to various metabolic disorders and obesity .
Mode of Action
This compound works by inhibiting the activity of the NNMT enzyme . By modulating the NNMT enzyme, it helps in maintaining efficient energy metabolism and preserving muscle mass .
Biochemical Pathways
This compound has shown promising effects on muscle fibers by promoting mitochondrial biogenesis and enhancing energy production within cells . By activating the SIRT1 pathway, it can stimulate the expression of genes that play a crucial role in metabolism regulation . Its interaction with NAD+ is significant, as NAD+ is a key player in various cellular processes, including energy metabolism and DNA repair .
Pharmacokinetics
It is known that this compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .
Result of Action
One of the significant advantages of this compound is its ability to aid in weight management by influencing metabolic processes that promote fat burning and regulate appetite . This compound plays a vital role in peptide therapy by modulating the activity of peptides, which are essential in various physiological functions .
Safety and Hazards
The safety data sheet for a related compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
生化学分析
Biochemical Properties
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide and other substrates. This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound has been shown to modulate the activity of peptides and other small molecules involved in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to promote mitochondrial biogenesis and enhance energy production within cells . This compound also affects the activity of adipocytes by promoting the conversion of white fat cells to metabolically active brown-like fat cells, aiding in weight management and improved metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to NNMT, inhibiting its activity and thereby influencing the methylation status of histones and DNA . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, the compound interacts with other enzymes and peptides, modulating their activity and impacting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote weight loss and improve metabolic health without significant adverse effects . At higher doses, it can cause toxic effects, including gastrointestinal disturbances and changes in liver function . These findings highlight the importance of careful dosage management in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NNMT, influencing the methylation of nicotinamide and other substrates . This interaction can affect metabolic flux and metabolite levels, leading to changes in energy production and cellular metabolism . The compound also plays a role in the regulation of peptides and other small molecules involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3/c1-2-13-3-10-5(7)4(6(11)12)8-9-10/h2-3,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOCXMQYORNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B2520297.png)
![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)
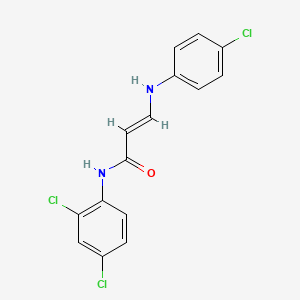

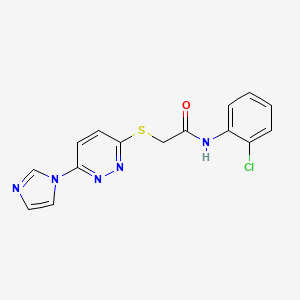
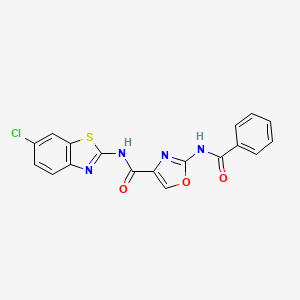
![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)

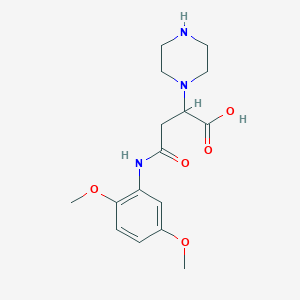


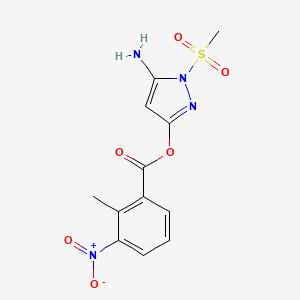
![4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine](/img/structure/B2520318.png)

